molecular formula C13H10ClF3N4O2 B2725592 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396684-97-1

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B2725592
CAS No.: 1396684-97-1
M. Wt: 346.69
InChI Key: APVIXILDKMDDGN-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with 2-methoxypyrimidine-5-carboxylic acid to form the desired urea derivative. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to form the corresponding amines and carboxylic acids.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-methoxypyrimidin-5-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-methoxypyrimidin-5-yl)carbamate: This compound contains a carbamate group instead of a urea group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2/c1-23-12-18-5-8(6-19-12)21-11(22)20-7-2-3-10(14)9(4-7)13(15,16)17/h2-6H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVIXILDKMDDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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